molecular formula C27H36O11 B15137685 methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

Cat. No.: B15137685
M. Wt: 536.6 g/mol
InChI Key: ZXGKLWUOGQDOTD-PWXJPOJNSA-N
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Description

This compound is a structurally intricate molecule featuring a tricyclic oxabicyclo[7.2.1.0²,⁷]dodecene core with multiple stereochemical centers. Key structural elements include:

  • Tricyclic framework: An 11-oxatricyclo system with fused cyclohexane and oxirane rings, contributing to rigidity and conformational constraints.
  • Substituents: A furan-3-yl group linked via an ethyl bridge. Methyl esters and ketone functionalities, which influence reactivity and bioavailability.

While direct data on this compound’s origin or synthesis is absent in the provided evidence, its structural motifs align with natural products derived from marine organisms (e.g., actinomycete-derived terpenoids or sponge-associated steroids) . The presence of a sugar moiety suggests similarities to synthetic glycosides designed for targeted drug delivery, as seen in fluorinated triazole-linked compounds (e.g., ’s compounds 16 and 17) .

Properties

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

InChI Key

ZXGKLWUOGQDOTD-PWXJPOJNSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, the introduction of the furan ring, and the attachment of the sugar moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and hydroxyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups on the tricyclic core can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steroid Derivatives ()

The hexacyclic steroid derivative in (C41H52O16, MW 800.80 g/mol) shares methyl ester groups and hydroxylated substituents but differs in ring system complexity:

Feature Target Compound Compound
Core Structure Tricyclic oxabicyclo Hexacyclic steroid with tetraacetyloxy and methylidene groups
Hydrogen Bonding 16 H-bond acceptors (est.) 16 H-bond acceptors, 1 H-bond donor
Bioactivity Targets Predicted: MAP kinase, Cathepsin D, HSP 90-beta Confirmed: MAP kinase ERK2, Hypoxia-inducible factor 1α, PPAR gamma
ADMET Likely moderate Caco-2 permeability (XlogP ~2.6) High XlogP (2.6) suggests lipophilicity; predicted hepatotoxicity and CYP inhibition

Marine-Derived Terpenoids (–4)

Marine actinomycete and sponge-derived compounds often exhibit polycyclic frameworks and bioactivity modulated by hydroxylation patterns:

Feature Target Compound Marine Terpenoids (e.g., Salternamide E)
Source Likely marine or synthetic Marine actinomycetes or sponges
Functional Groups Furan, sugar, ester Epoxide, ether, and halogenated substituents
Bioactivity Anticancer (predicted via kinase inhibition) Antibiotic, anti-inflammatory, or cytotoxic properties
Solubility Moderate (glycoside enhances water solubility) Often low due to high hydrophobicity; requires formulation optimization

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s stereochemical complexity necessitates advanced synthetic strategies, akin to those used for fluorinated glycosides .
  • ADMET Limitations: High molecular weight and lipophilicity (XlogP ~2.6) may impede oral bioavailability, requiring prodrug strategies or nanocarrier systems .

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be accurately determined during structural elucidation?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. For example, NOESY/ROESY NMR can identify spatial proximity of protons to confirm stereochemical assignments, while X-ray crystallography provides unambiguous 3D structural data. Density functional theory (DFT) calculations can validate proposed configurations by comparing experimental and predicted spectral data .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

  • Methodological Answer : Column chromatography with gradient elution (e.g., silica gel using hexane/ethyl acetate mixtures) is effective for initial separation. Further purification via recrystallization (using solvents like methanol or acetonitrile) enhances purity. Analytical HPLC with chiral columns can resolve enantiomeric impurities, ensuring stereochemical fidelity .

Q. Which spectroscopic methods are critical for characterizing its functional groups?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. ¹H/¹³C NMR provides detailed information on proton environments and carbon frameworks, particularly for the oxatricyclo and furan moieties .

Advanced Research Questions

Q. How can contradictory data in reaction yield optimization be resolved?

  • Methodological Answer : Apply factorial experimental design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Use response surface modeling to identify optimal conditions. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and side reactions .

Q. What strategies are effective for studying its aqueous-phase degradation products under oxidative conditions?

  • Methodological Answer : Simulate aqueous oxidation using a photochemical reactor with hydroxyl radical (•OH) generation. Analyze products via aerosol mass spectrometry (AMS) for real-time monitoring of volatile species (e.g., formic acid) and ion chromatography (IC) for non-volatile oxygenates (e.g., oxalic acid). Note that AMS may underestimate low-stability organics, necessitating complementary offline techniques like total organic carbon (TOC) analysis .

Q. How can computational methods predict its reactivity in biological systems?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with protein targets, focusing on hydrogen bonding and steric complementarity. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over time. Quantitative structure-activity relationship (QSAR) models can correlate structural features (e.g., oxan-2-yl substituents) with bioactivity .

Methodological Challenges and Solutions

Q. How to address discrepancies in quantifying dissolved organics during degradation studies?

  • Methodological Answer : Combine multiple analytical techniques to compensate for limitations. For example, AMS detects volatile organics but may miss thermally labile species. Pair with IC for ionic products and gas chromatography-mass spectrometry (GC-MS) for semi-volatiles. Validate via isotopic labeling (e.g., ¹³C-glyoxal) to track carbon flow .

Q. What experimental approaches validate synthetic pathways involving the oxatricyclo core?

  • Methodological Answer : Use intermediate trapping (e.g., quenching with methanol) and characterization to confirm reaction mechanisms. Isotope effect studies (e.g., deuterium labeling at reactive sites) differentiate between concerted and stepwise processes. In situ monitoring via Raman spectroscopy can track ring-forming steps in real time .

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